molecular formula C14H17N3OS B2468272 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide CAS No. 316127-68-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide

Cat. No. B2468272
CAS RN: 316127-68-1
M. Wt: 275.37
InChI Key: XOHRGXSAZMCICP-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide is a compound that contains a thiadiazole moiety . Thiadiazoles are a class of nitrogen-sulfur heterocycles that have extensive applications in medicinal chemistry .

Scientific Research Applications

Anticonvulsant Activity

The development of anticonvulsant drugs from derivatives of 1,3,4-thiadiazole has been shown to be promising. A study highlighted the synthesis of a related compound, which demonstrated significant anticonvulsive activity compared to a classic anticonvulsant drug. This substance was proposed for further preclinical studies, emphasizing the role of 1,3,4-thiadiazole derivatives in developing new anticonvulsant medications. The research also developed quality control methods essential for the standardization of such substances, including identification, impurity determination, and quantitative analysis through spectroscopic methods and thin-layer chromatography (I. Sych et al., 2018).

Physicochemical Properties

Another study focused on the physicochemical properties of a bioactive compound with a similar structure, investigating its sublimation, solubility, and distribution. This research provided novel experimental data essential for understanding the compound's behavior in pharmaceutical formulations and its potential therapeutic applications. The study measured saturated vapor pressure, solubility in various solvents, and distribution coefficients, offering insights into the compound's thermodynamic functions (M. Ol’khovich et al., 2017).

Cytotoxic Agents

Research into 1,3,4-thiadiazole derivatives as cytotoxic agents against cancer cell lines has yielded promising results. A particular study designed and synthesized novel derivatives evaluated for their in vitro antitumor activities. Among these, specific compounds showed significant inhibitory effects against cancer cells, indicating the potential of 1,3,4-thiadiazole derivatives as cytotoxic agents in cancer treatment (A. Almasirad et al., 2016).

Antimicrobial Activity

The antimicrobial potential of 1,3,4-thiadiazole derivatives has also been explored. A study synthesized a series of compounds tested for their antibacterial and antifungal activities. These compounds demonstrated inhibitory actions against various bacterial and fungal strains, suggesting their therapeutic value in treating microbial infections (N. Desai et al., 2013).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-5-11-16-17-14(19-11)15-13(18)12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHRGXSAZMCICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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